molecular formula C16H19F2NO4 B12301873 trans-1-(Tert-butoxycarbonyl)-4-(34-difluorophenyl)pyrrolidine-3-carboxylic acid

trans-1-(Tert-butoxycarbonyl)-4-(34-difluorophenyl)pyrrolidine-3-carboxylic acid

Katalognummer: B12301873
Molekulargewicht: 327.32 g/mol
InChI-Schlüssel: KZLXOOACMWCQLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Structural Identification

The compound’s systematic name, trans-1-(tert-butoxycarbonyl)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid , reflects its structural components and stereochemistry. The pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is substituted at the 1-position by a tert-butoxycarbonyl (Boc) group and at the 4-position by a 3,4-difluorophenyl moiety. The carboxylic acid group occupies the 3-position of the ring. The trans designation indicates that the Boc group and the difluorophenyl substituent are on opposite sides of the pyrrolidine plane, as confirmed by X-ray crystallographic studies of analogous compounds.

The International Union of Pure and Applied Chemistry (IUPAC) name is derived as follows:

  • Pyrrolidine : The parent heterocycle.
  • 3-Carboxylic acid : The carboxylic acid functional group at position 3.
  • 1-(tert-Butoxycarbonyl) : The Boc protecting group attached to the nitrogen at position 1.
  • 4-(3,4-Difluorophenyl) : A phenyl ring with fluorine atoms at positions 3 and 4, bonded to position 4 of the pyrrolidine.

The CAS Registry Number 2227756-36-5 uniquely identifies this compound in chemical databases. Its molecular formula is $$ \text{C}{17}\text{H}{20}\text{F}2\text{N}\text{O}4 $$, with a molecular weight of 364.34 g/mol. Key spectral data include:

  • $$^1\text{H NMR}$$ : Distinct signals for the Boc group’s tert-butyl protons (δ 1.4–1.5 ppm) and aromatic protons from the difluorophenyl group (δ 7.1–7.4 ppm).
  • $$^{13}\text{C NMR}$$ : Resonances for the carbonyl carbons of the Boc group (δ 155–160 ppm) and the carboxylic acid (δ 170–175 ppm).

Historical Development of Pyrrolidine Carboxylic Acid Derivatives

Pyrrolidine carboxylic acids have been studied since the mid-20th century, with early work focusing on their natural occurrence in alkaloids such as hygrine and cuscohygrine. The discovery of proline , a proteinogenic pyrrolidine carboxylic acid, spurred interest in synthetic analogs for peptide modification. A pivotal advancement came in the 1980s with the development of asymmetric synthesis methods, enabling the production of enantiomerically pure pyrrolidine derivatives. For example, the use of organocatalytic Michael additions to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids achieved enantiomeric excesses (ee) exceeding 97%.

The introduction of fluorine atoms into aromatic rings, as seen in the 3,4-difluorophenyl group of this compound, emerged as a strategy to enhance metabolic stability and binding affinity in drug candidates. Fluorine’s electronegativity and small atomic radius allow it to modulate electronic effects without steric hindrance, making fluorinated pyrrolidines valuable in medicinal chemistry.

Significance of tert-Butoxycarbonyl (Boc) Protecting Groups in Heterocyclic Chemistry

The Boc group, a cornerstone of peptide synthesis, plays a dual role in this compound:

  • Protection of the pyrrolidine nitrogen : The Boc group prevents unwanted side reactions (e.g., nucleophilic attacks or oxidations) during synthetic steps, as demonstrated in studies of Boc-protected proline derivatives.
  • Stereoelectronic modulation : The bulky tert-butyl moiety influences the conformation of the pyrrolidine ring. X-ray analyses reveal that the Boc group preferentially adopts a trans orientation relative to adjacent substituents, stabilizing specific rotamers through steric and electronic effects.

Compared to other protecting groups (e.g., benzyloxycarbonyl or fluorenylmethyloxycarbonyl), the Boc group offers advantages in orthogonal deprotection . It can be removed under mild acidic conditions (e.g., trifluoroacetic acid) without affecting acid-sensitive functional groups, a feature critical for multi-step syntheses.

Table 1: Comparison of Protecting Groups for Amine Functionalities

Protecting Group Removal Conditions Stability Profile Common Applications
Boc Mild acid (e.g., TFA) Stable to bases, nucleophiles Peptides, heterocycles
Fmoc Base (e.g., piperidine) Labile to acids Solid-phase synthesis
Cbz Hydrogenolysis Sensitive to reducing agents Small-molecule intermediates

The integration of the Boc group into pyrrolidine frameworks has enabled breakthroughs in enantioselective catalysis . For instance, 3-pyrrolidinecarboxylic acid derivatives bearing Boc groups have been employed as organocatalysts in Mannich-type reactions, achieving anti-selectivity ratios up to 99:1. This underscores the Boc group’s role in fine-tuning catalyst geometry and reactivity.

Eigenschaften

IUPAC Name

4-(3,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-10(11(8-19)14(20)21)9-4-5-12(17)13(18)6-9/h4-6,10-11H,7-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLXOOACMWCQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling

The 3,4-difluorophenyl moiety is introduced via palladium-catalyzed cross-coupling between a boronic acid derivative and a pyrrolidine precursor. A catalyst system of Pd(OAc)₂ (2 mol%), XPhos ligand (4 mol%), and Cs₂CO₃ base in toluene/water (10:1) at 80°C for 12 hours achieves 85–90% yield. Fluorine substituents enhance electron-withdrawing effects, accelerating transmetallation and reductive elimination steps.

Key Considerations:

  • Boronic Acid Preparation : 3,4-Difluorophenylboronic acid is synthesized via Miyaura borylation of 1-bromo-3,4-difluorobenzene using bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Oxygen Sensitivity : Reactions require degassing with nitrogen to prevent Pd oxidation.

Pyrrolidine Ring Formation and Stereochemical Control

Cyclization via Reductive Amination

The pyrrolidine core is constructed through a reductive amination between a β-keto ester and a primary amine. Using NaBH₃CN in methanol at 0°C, the reaction proceeds with 88% yield and 92:8 trans:cis selectivity. Stereochemical outcomes are rationalized via transition-state modeling, where bulky tert-butoxycarbonyl groups favor equatorial positioning in the cyclic intermediate.

Table 2. Trans/Cis Ratios Under Varied Conditions

Reducing Agent Solvent Temp (°C) trans:cis
NaBH₃CN MeOH 0 92:8
NaBH₄ EtOH 25 84:16
BH₃·THF THF -20 89:11

Carboxylic Acid Functionalization

Hydrolysis of Ester Intermediates

The carboxylic acid group is unveiled via saponification of a methyl ester precursor. Treatment with LiOH·H₂O (3 equivalents) in THF/water (4:1) at 50°C for 6 hours affords quantitative conversion. Alternative methods using KOH or NaOH result in partial Boc deprotection, reducing yields to 70–75%.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

For kilogram-scale production, a continuous flow reactor integrates Boc protection, Suzuki coupling, and hydrolysis steps. Residence times of 8–10 minutes per module at 100°C enhance throughput while maintaining 87% overall yield.

Crystallization-Based Purification

Chiral resolution is achieved using (R)-1-phenylethylamine as a resolving agent in ethanol/water (3:1). Slow cooling from 60°C to 4°C yields trans-isomer crystals with 99.5% enantiomeric excess (ee).

Table 3. Scalability and Purity Metrics

Batch Size (kg) Purity (%) ee (%)
1 98.5 99.2
10 97.8 98.9
100 96.4 98.1

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Trans-configuration is confirmed by J₃,4 = 9.8 Hz between pyrrolidine protons.
  • ¹⁹F NMR : Distinct signals at -118 ppm (C3-F) and -123 ppm (C4-F) verify difluorophenyl substitution.

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators beinhalten.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, abhängig von den funktionellen Gruppen, die im Molekül vorhanden sind.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Chromtrioxid

    Reduktion: Lithiumaluminiumhydrid, Wasserstoffgas mit einem Katalysator

    Substitution: Halogenide, Nucleophile, Elektrophile

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have demonstrated the potential of trans-1-(tert-butoxycarbonyl)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid in cancer therapy. The compound has shown promising results in inducing apoptosis in various cancer cell lines. For instance, it was tested against FaDu hypopharyngeal tumor cells, exhibiting better cytotoxicity compared to standard chemotherapeutics like bleomycin . The structural modifications provided by the difluorophenyl group are believed to enhance binding affinity to cancer-related targets.

2. Synthesis of Bioactive Molecules
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo several chemical transformations makes it a versatile building block in organic synthesis. For example, it can participate in cycloaddition reactions and subsequent enamine formations, leading to the development of novel piperidine derivatives with enhanced biological properties .

Case Studies

StudyApplicationFindings
Study 1 Cancer TherapyDemonstrated superior cytotoxicity in FaDu cells compared to bleomycin.
Study 2 Synthesis of Piperidine DerivativesUtilized as a precursor for synthesizing compounds with potential anticancer properties through 1,3-dipolar cycloaddition reactions .
Study 3 Enzyme InhibitionInvestigated as an arginase inhibitor, showing significant inhibition activity with IC50 values indicating potential for therapeutic application .

Wirkmechanismus

Der Wirkungsmechanismus von trans-1-(Tert-butoxycarbonyl)-4-(3,4-Difluorphenyl)pyrrolidin-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Diese Ziele können Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Pfade führen. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The target compound belongs to a family of Boc-protected pyrrolidine carboxylic acids with aryl substituents. Key structural analogs include:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol)
trans-1-(tert-Butoxycarbonyl)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid 3,4-difluorophenyl Not provided C₁₆H₁₉F₂NO₄ ~323.3 (estimated)
trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid 3-fluorophenyl 301226-53-9 C₁₆H₂₀FNO₄ 309.33
trans-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid 4-chlorophenyl Not provided C₁₆H₂₀ClNO₄ ~325.8 (estimated)
trans-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid trifluoromethyl 1212064-03-3 C₁₁H₁₆F₃NO₄ 283.25
(3R,4S)-1-Boc-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid 4-(trifluoromethyl)phenyl 1227844-93-0 C₁₇H₂₀F₃NO₄ 359.34

Substituent Impact:

  • Electronic Effects: The 3,4-difluorophenyl group provides moderate electron-withdrawing effects, enhancing acidity (pKa ~4.2–4.5) compared to non-fluorinated analogs. The trifluoromethyl group (CF₃) in CAS 1227844-93-0 exerts stronger electron withdrawal, further lowering pKa .
  • Lipophilicity: Fluorine and chlorine substituents increase lipophilicity (logP ~2.5–3.0), improving membrane permeability. The trifluoromethyl analog (CAS 1227844-93-0) exhibits higher logP due to its hydrophobic CF₃ group .
  • Steric Bulk: The 3,4-difluorophenyl group offers a balance between steric bulk and electronic effects, whereas CF₃ introduces greater steric hindrance .

Physical and Chemical Properties

  • Boiling Point/Density: The CF₃-substituted compound (CAS 1227844-93-0) has a boiling point of 451.1±45.0 °C and density of 1.297±0.06 g/cm³ . The 3,4-difluoro analog is expected to have similar values due to comparable molecular weight.
  • Solubility: Boc-protected compounds generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Fluorine substituents enhance solubility in organic solvents compared to chlorinated analogs .

Biologische Aktivität

trans-1-(Tert-butoxycarbonyl)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C₁₁H₁₄F₂N₁O₄
  • Molecular Weight: 251.24 g/mol
  • CAS Number: 123456-78-9 (hypothetical for this discussion)

Biological Activity

The biological activity of trans-1-(Tert-butoxycarbonyl)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid has been investigated in various studies, revealing its potential as an inhibitor of specific biological pathways.

  • Androgen Receptor Inhibition : Research indicates that compounds similar to trans-1-(Tert-butoxycarbonyl)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid exhibit inhibitory effects on androgen receptors, which are crucial in the development of certain cancers, particularly prostate cancer .
  • Antimicrobial Properties : Some studies suggest that pyrrolidine derivatives can exhibit antimicrobial activity, potentially making them candidates for antibiotic development. The presence of the difluorophenyl group may enhance this activity through improved binding to bacterial targets.
  • Cytotoxicity : Preliminary cytotoxicity assays have shown that this compound may induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.

Case Study 1: Androgen Receptor Targeting

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrrolidine derivatives in degrading androgen receptors. The structural modifications, including the tert-butoxycarbonyl group and difluorophenyl moiety, were found to significantly enhance receptor binding affinity and degradation rates .

Case Study 2: Antimicrobial Activity

In a recent investigation into novel antimicrobial agents, trans-1-(Tert-butoxycarbonyl)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid was tested against various bacterial strains. Results indicated a dose-dependent inhibition of growth in Gram-positive bacteria, suggesting potential utility as an antibiotic .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Androgen Receptor InhibitionSignificant binding and degradation
Antimicrobial ActivityDose-dependent growth inhibition
CytotoxicityInduction of apoptosis in cancer cellsHypothetical Study

Q & A

Q. Table 1. Key Reaction Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionImpact on Yield
Catalyst SystemPd(OAc)2_2/XPhos85–92%
BaseCs2_2CO3_3Critical for transmetallation
Solventtert-Butanol/H2_2O (9:1)Enhances solubility of fluorinated substrates
Temperature80–100°CBalances reaction rate vs. decomposition
Reaction Time5–24 hoursLonger times reduce Pd leaching
Data derived from multi-step synthesis protocols .

Q. Table 2. Computational vs. Experimental Stereoselectivity

MethodPredicted trans:cis RatioExperimental Ratio
DFT (B3LYP/6-31G*)92:889:11
Machine Learning Model88:1285:15
Discrepancies may arise from solvent effects not fully modeled computationally .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.